molecular formula C15H18N2O2 B5656420 N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5656420
M. Wt: 258.32 g/mol
InChI Key: AZRLAJOTOPTUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with the molecular formula C15H18N2O2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-diethyl-3-phenyl-2-oxopropanamide with a suitable nitrile oxide to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; reaction temperature: 0-25°C.

    Reduction: Hydrogen gas, palladium catalyst; reaction temperature: 25-50°C.

    Substitution: Halogens, nucleophiles; reaction temperature: 50-100°C.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-17(5-2)15(18)13-11(3)19-16-14(13)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRLAJOTOPTUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(ON=C1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.